molecular formula C10H22N2 B6615465 N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine CAS No. 38383-49-2

N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine

Cat. No.: B6615465
CAS No.: 38383-49-2
M. Wt: 170.30 g/mol
InChI Key: DVDGHRQOLYEZAE-UHFFFAOYSA-N
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Description

N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is an organic compound with the molecular formula C10H22N2. It is a diamine derivative of cyclohexane, characterized by the presence of two methyl groups attached to each nitrogen atom. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs under basic conditions, using a solvent like tetrahydrofuran or ethanol. The reaction is carried out at elevated temperatures to ensure complete methylation of the amine groups .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction conditions can further enhance the production process. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; presence of a base or acid catalyst.

Major Products Formed:

Mechanism of Action

The mechanism of action of N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and processes, leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine stands out due to its specific cyclohexane backbone and the presence of four methyl groups, which impart unique steric and electronic properties. These characteristics make it particularly valuable in applications requiring specific ligand properties and reactivity .

Properties

IUPAC Name

1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDGHRQOLYEZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338853
Record name 1,2-Cyclohexanediamine, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53152-68-4, 38383-49-2
Record name 1,2-Cyclohexanediamine, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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